Neopentyl 2,3,5,6-tetramethylbenzoate
CAS No.: 7499-55-0
Cat. No.: VC17158328
Molecular Formula: C16H24O2
Molecular Weight: 248.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7499-55-0 |
|---|---|
| Molecular Formula | C16H24O2 |
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate |
| Standard InChI | InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3 |
| Standard InChI Key | WVOJUBWOSLBWCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C |
Introduction
Structural Characteristics and Molecular Geometry
Synthetic Pathways and Optimization
The synthesis of neopentyl 2,3,5,6-tetramethylbenzoate involves two primary steps: (1) preparation of 2,3,5,6-tetramethylbenzoic acid and (2) esterification with neopentyl alcohol.
Esterification with Neopentyl Alcohol
Esterification typically employs acid-catalyzed conditions (e.g., H₂SO₄) or coupling reagents like DCC/DMAP. The bulky neopentyl group necessitates prolonged reaction times or elevated temperatures to overcome steric hindrance. A representative protocol involves:
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Converting the benzoic acid to its acid chloride using thionyl chloride.
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Reacting the acid chloride with neopentyl alcohol in anhydrous dichloromethane.
Conformational Analysis and Stability
Dynamic NMR studies of analogous compounds, such as 1-neopentyl-2,4,5,6-tetramethylbenzenes, reveal that the syn conformation is energetically favored due to attractive van der Waals interactions between the neopentyl and methyl groups . For example, in 1-(α-naphthylmethyl)-3-neopentyl-2,4,5,6-tetramethylbenzene, the syn conformer is stabilized by 1.2–1.5 kcal/mol compared to the anti form . These interactions are quantified via molecular mechanics (MM3) calculations, which highlight the role of atom-atom pairwise attractions in stabilizing compact conformations .
Barriers to Rotation
The energy barrier for aryl-oxygen bond rotation in neopentyl 2,3,5,6-tetramethylbenzoate is estimated at 12–15 kcal/mol, comparable to barriers observed in 1,3-disubstituted tetramethylbenzenes . This barrier slows conformational interconversion at room temperature, enabling distinct NMR signals for syn and anti forms at low temperatures (e.g., −40°C) .
Physicochemical Properties and Applications
Spectral Data
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